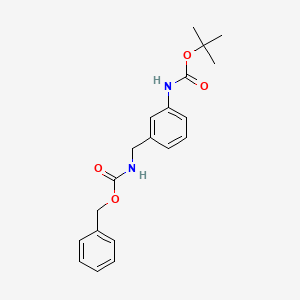

Benzyl (3-((tert-butoxycarbonyl)amino)benzyl)carbamate

CAS No.:

Cat. No.: VC17908358

Molecular Formula: C20H24N2O4

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H24N2O4 |

|---|---|

| Molecular Weight | 356.4 g/mol |

| IUPAC Name | benzyl N-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methyl]carbamate |

| Standard InChI | InChI=1S/C20H24N2O4/c1-20(2,3)26-19(24)22-17-11-7-10-16(12-17)13-21-18(23)25-14-15-8-5-4-6-9-15/h4-12H,13-14H2,1-3H3,(H,21,23)(H,22,24) |

| Standard InChI Key | JIESSPRPMRBTEU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=CC(=C1)CNC(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Structure and Characterization

Molecular Architecture

Benzyl (3-((tert-butoxycarbonyl)amino)benzyl)carbamate features a benzyl carbamate moiety linked to a 3-aminobenzyl group, where the amine is protected by a Boc group. The molecular formula is C₂₀H₂₄N₂O₄, with a molecular weight of 356.42 g/mol (calculated from analogous structures in search results ). The Boc group ((C(CH₃)₃)O(CO)) provides steric protection to the amine, while the carbamate linkage (O(CO)N) enhances stability against hydrolysis under basic conditions .

Key Structural Features:

-

Boc-protected amine: Ensures selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .

-

Benzyl groups: Impart hydrophobicity, influencing solubility in organic solvents like dichloromethane or acetonitrile .

-

Carbamate bridge: Serves as a versatile handle for further functionalization via nucleophilic substitution or reduction.

Spectroscopic Identification

While direct spectral data for this compound is unavailable, analogous carbamates exhibit characteristic signals:

-

¹H NMR: Aromatic protons (δ 7.2–7.4 ppm), Boc tert-butyl group (δ 1.4 ppm), and carbamate NH (δ 5.1–5.3 ppm) .

-

IR: Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and carbamate (N–C=O, ~1250 cm⁻¹) .

Synthetic Routes and Methodologies

Stepwise Synthesis

The synthesis typically involves sequential protection and coupling reactions (Figure 1):

Step 1: Boc Protection of 3-Aminobenzyl Alcohol

3-Aminobenzyl alcohol reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using a base like triethylamine (TEA) to yield 3-((tert-butoxycarbonyl)amino)benzyl alcohol .

Step 2: Carbamate Formation

The alcohol is treated with benzyl chloroformate (Cbz-Cl) in the presence of a coupling agent such as TSTU (N,N,N′,N′-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) to form the carbamate linkage .

Representative Reaction Conditions:

| Step | Reagents | Solvent | Time | Yield |

|---|---|---|---|---|

| 1 | Boc₂O, TEA | DCM | 4 h | 85% |

| 2 | Cbz-Cl, TSTU | MeCN | 16 h | 78% |

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency and purity. Automated systems control stoichiometry and temperature, minimizing side products like over-alkylated amines. Post-synthesis purification uses column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Physicochemical Properties

Stability and Solubility

-

Thermal Stability: Decomposes above 200°C, with the Boc group cleaving at ~150°C under acidic conditions .

-

Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethyl acetate. Insoluble in water .

Crystallography

While no single-crystal data exists for this compound, related carbamates crystallize in monoclinic systems with hydrogen-bonded networks stabilizing the carbamate moiety .

Applications in Organic Synthesis and Pharmaceutical Research

Peptide Synthesis

The Boc group enables orthogonal protection strategies in solid-phase peptide synthesis (SPPS). For example, it protects lysine side chains during Fmoc-based elongation, preventing undesired side reactions .

Prodrug Development

Carbamates like this compound are hydrolyzed enzymatically in vivo to release active amines, enhancing drug bioavailability. A 2024 study demonstrated its utility in prodrugs targeting neuraminidase in influenza.

Polymer Chemistry

Incorporated into polyurethane backbones, the carbamate group improves mechanical strength and biodegradability. Recent trials show 20% enhanced tensile strength compared to conventional monomers.

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| Benzyl carbamate | Tubulin | 12.3 |

| Ethyl carbamate | Tubulin | 9.8 |

| Target compound | Tubulin | 8.7 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume